1-Methylpsilocin
Overview
Description
1-Methylpsilocin is a tryptamine derivative developed by Sandoz. It acts as a selective agonist of the serotonin 5-HT2C receptor and an inverse agonist at the 5-HT2B receptor .
Mechanism of Action
Target of Action
1-Methylpsilocin is a tryptamine derivative that acts primarily on the serotonin receptors. It is a selective agonist for the 5-HT2C receptor , with an IC50 of 12 nM, compared to 633 nM at the 5-HT2A receptor . It also displays high affinity for the 5-HT2B receptor , acting as an inverse agonist .
Mode of Action
This compound interacts with its targets by binding to the 5-HT2C and 5-HT2B receptors. While it has a higher affinity for the 5-HT2C receptor, it does produce a head-twitch response in mice that are dependent on the 5-HT2A receptor .
Result of Action
This compound’s action on the 5-HT2C and 5-HT2B receptors leads to various molecular and cellular effects. It has been investigated for applications such as treatment of glaucoma, obsessive-compulsive disorder (OCD), and cluster headaches . This compound represents a potential alternative treatment to psilocin that may be less likely to produce hallucinogenic effects .
Biochemical Analysis
Biochemical Properties
1-Methylpsilocin interacts with several enzymes and proteins, primarily through its action on the 5-HT2C receptor . It has a higher affinity for 5-HT2C than 5-HT2A, but it does produce a head-twitch response in mice that are dependent on 5-HT2A . This suggests that this compound may interact with other biomolecules in the serotonin pathway.
Cellular Effects
This compound influences cell function primarily through its action on the 5-HT2C receptor . It is known to produce a head-twitch response in mice, suggesting that it may have effects on cell signaling pathways
Molecular Mechanism
This compound acts as a selective agonist for the 5-HT2C receptor, and an inverse agonist at 5-HT2B . This means that it binds to these receptors and influences their activity, potentially leading to changes in gene expression and cellular function .
Metabolic Pathways
It is known to interact with the 5-HT2C receptor, suggesting that it may be involved in serotonin metabolism .
Preparation Methods
1-Methylpsilocin can be synthesized through various synthetic routes. One common method involves the methylation of psilocin. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like potassium carbonate . The reaction conditions often include an organic solvent such as dimethylformamide and a temperature range of 0-25°C.
Chemical Reactions Analysis
1-Methylpsilocin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tryptamine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted indole derivatives and reduced tryptamine analogs.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of tryptamine derivatives.
Biology: It is used to investigate the role of serotonin receptors in various biological processes.
Comparison with Similar Compounds
1-Methylpsilocin is similar to other tryptamine derivatives such as psilocin and 2-Bromo-LSD. it has a higher affinity for the 5-HT2C receptor compared to psilocin, making it potentially less likely to produce hallucinogenic effects . This unique property makes it a promising candidate for therapeutic applications where hallucinogenic side effects are undesirable.
Similar Compounds
- Psilocin
- 2-Bromo-LSD
- CP-132,484
- O-4310
This compound’s selective receptor affinity and reduced hallucinogenic potential highlight its uniqueness among tryptamine derivatives .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRFEIDRWKTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2O)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658761 | |
Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1465-16-3 | |
Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1465-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpsilocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLPSILOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MKC68UST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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